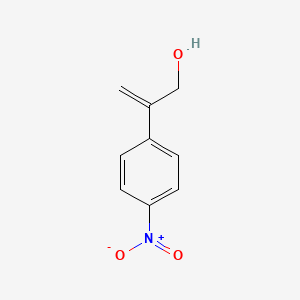

2-(4-Nitrophenyl)prop-2-EN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

15121-86-5 |

|---|---|

Molecular Formula |

C9H9NO3 |

Molecular Weight |

179.17 g/mol |

IUPAC Name |

2-(4-nitrophenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C9H9NO3/c1-7(6-11)8-2-4-9(5-3-8)10(12)13/h2-5,11H,1,6H2 |

InChI Key |

OUERZLYGYVKFNA-UHFFFAOYSA-N |

Canonical SMILES |

C=C(CO)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Significance of Nitrophenyl Substituted Allylic Alcohols in Advanced Organic Synthesis

Nitrophenyl-substituted allylic alcohols are a class of organic compounds that have garnered considerable attention due to their versatile reactivity and potential as building blocks in the synthesis of complex molecules. umich.eduorganic-chemistry.org The presence of the nitro group, a strong electron-withdrawing group, and the allylic alcohol moiety, a versatile functional group, imparts unique chemical properties to these molecules.

The allylic alcohol functional group is a cornerstone in organic synthesis, serving as a precursor for a wide array of chemical transformations. umich.eduorganic-chemistry.org These include epoxidation, oxidation to enones, and various coupling reactions. The strategic placement of a nitrophenyl group can significantly influence the reactivity of the allylic system, often activating it for nucleophilic substitution reactions or influencing the stereochemical outcome of reactions at or near the double bond.

Furthermore, the nitroaromatic scaffold is a key feature in many pharmaceutically active compounds and functional materials. Consequently, methods for the synthesis and manipulation of nitrophenyl-containing molecules are of paramount importance. The integration of the allylic alcohol functionality provides a handle for further molecular elaboration, enabling the construction of intricate and functionally diverse structures. Research has demonstrated the utility of related structures in the synthesis of various biologically active compounds, including those with potential anti-cancer activity. nih.gov

Overview of Key Research Trajectories and Academic Relevance for 2 4 Nitrophenyl Prop 2 En 1 Ol

Regioselective and Stereoselective Synthetic Pathways to 2-(4-Nitrophenyl)prop-2-EN-1-OL

Reduction Strategies of α,β-Unsaturated Carbonyl Precursors (e.g., 4-Nitrocinnamaldehyde)

The reduction of α,β-unsaturated carbonyl compounds, such as 4-nitrocinnamaldehyde, is a direct route to allylic alcohols like 2-(4-nitrophenyl)prop-2-en-1-ol. The key challenge in this approach is the chemoselective reduction of the aldehyde or ketone functionality in the presence of a reducible carbon-carbon double bond and a nitro group.

Several reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a common choice, which typically reduces the carbonyl group selectively over the alkene. However, under certain conditions, it can also reduce the nitro group. stackexchange.com Therefore, careful control of reaction parameters is essential. For instance, the use of NaBH₄ in the presence of cerium(III) chloride (Luche reduction) is known to enhance the 1,2-reduction of enones, favoring the formation of allylic alcohols.

Another approach involves catalytic transfer hydrogenation. This method uses a hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst. organic-chemistry.orglew.ro For example, iridium complexes have been shown to be effective for the selective transfer hydrogenation of α,β-unsaturated aldehydes and ketones to their corresponding allylic alcohols. organic-chemistry.org Similarly, Raney nickel has been utilized for the reduction of α,β-unsaturated ketones in aqueous media, although this can sometimes lead to the reduction of both the carbonyl and the double bond. lew.ro

Electrochemical methods also present a sustainable option for the 1,4-reduction of α,β-unsaturated ketones, which could be adapted for the synthesis of saturated ketones as precursors. rsc.org

Table 1: Comparison of Reduction Methods for α,β-Unsaturated Carbonyls

| Method | Reducing Agent/Catalyst | Selectivity | Advantages | Disadvantages |

| Borohydride Reduction | NaBH₄ | Generally 1,2-addition | Readily available, mild conditions | Can reduce other functional groups (e.g., nitro) |

| Luche Reduction | NaBH₄, CeCl₃ | High 1,2-selectivity | Excellent for enones | Requires stoichiometric metal salt |

| Transfer Hydrogenation | Isopropanol, Ir-catalyst | High 1,2-selectivity | Catalytic, mild conditions | Catalyst can be expensive |

| Raney Nickel Reduction | Raney Ni, H₂O | Variable | Inexpensive | Can lead to over-reduction |

Organometallic Reagent Additions: Grignard and Related Nucleophilic Chemistry

The addition of organometallic reagents to α,β-unsaturated aldehydes is a fundamental carbon-carbon bond-forming reaction that can yield allylic alcohols. libretexts.org For the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol, a vinyl Grignard reagent or a related organometallic species could be added to 4-nitrobenzaldehyde (B150856).

However, a more common and versatile approach for creating substituted allylic alcohols involves the addition of various organometallic reagents to α,β-unsaturated aldehydes or ketones. organic-chemistry.orgacs.orgorganic-chemistry.orgyoutube.com The choice of the organometallic reagent and reaction conditions determines whether the nucleophile adds to the carbonyl carbon (1,2-addition) to give an allylic alcohol, or to the β-carbon (1,4-addition or conjugate addition) to yield a ketone or aldehyde. youtube.com

Grignard reagents and organolithium compounds are highly reactive and typically favor 1,2-addition, leading to the desired allylic alcohol. libretexts.orgyoutube.com For instance, the reaction of an appropriate Grignard reagent with an α,β-unsaturated aldehyde would be a direct method to synthesize the target molecule. libretexts.org

Table 2: Regioselectivity of Organometallic Additions to α,β-Unsaturated Carbonyls

| Organometallic Reagent | Predominant Addition | Product Type |

| Organolithium (e.g., CH₃Li) | 1,2-Addition (Direct) | Allylic Alcohol |

| Grignard (e.g., RMgBr) | Primarily 1,2-Addition | Allylic Alcohol |

| Organocuprate (e.g., R₂CuLi) | 1,4-Addition (Conjugate) | Ketone/Aldehyde |

Condensation Reactions in the Formation of Aryl-Substituted Propenols (e.g., Claisen-Schmidt Variants for Precursors)

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones and aldehydes, which are key precursors to allylic alcohols. researchgate.nettaylorandfrancis.comresearchgate.netscispace.comrsc.org This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen. taylorandfrancis.com

In the context of synthesizing 2-(4-nitrophenyl)prop-2-en-1-ol, a Claisen-Schmidt reaction between a suitable ketone and 4-nitrobenzaldehyde would produce a chalcone-like intermediate. Subsequent selective reduction of the carbonyl group of this intermediate would then yield the target allylic alcohol. The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. taylorandfrancis.comresearchgate.net Green chemistry approaches have also been developed, utilizing solid catalysts and ultrasound irradiation to improve reaction efficiency and sustainability. researchgate.net

Catalytic Approaches in the Synthesis and Derivatization of 2-(4-Nitrophenyl)prop-2-EN-1-OL

Transition Metal-Mediated Coupling Reactions (e.g., Suzuki-Miyaura for Enynol Precursors)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, is particularly versatile. youtube.comresearchgate.netmagtech.com.cnorganic-chemistry.org

For the synthesis of precursors to 2-(4-nitrophenyl)prop-2-en-1-ol, a Suzuki-Miyaura coupling could be employed to create an enynol intermediate. For example, coupling of a boronic acid derivative of propargyl alcohol with 1-halo-4-nitrobenzene would yield 3-(4-nitrophenyl)prop-2-yn-1-ol (B1599937). nih.gov Subsequent partial reduction of the alkyne to an alkene would then afford the desired allylic alcohol. This two-step process allows for precise control over the stereochemistry of the double bond.

Asymmetric Synthesis Strategies Involving Allylic Alcohols

The development of asymmetric methods for the synthesis of chiral allylic alcohols is a significant area of research, as these compounds are valuable building blocks in organic synthesis. nih.govchemrxiv.orgnih.govpnas.orgacs.org While the parent compound 2-(4-nitrophenyl)prop-2-en-1-ol is achiral, these asymmetric strategies are highly relevant for the synthesis of related chiral structures.

One major approach is the catalytic asymmetric addition of organometallic reagents to aldehydes and ketones. acs.orgacs.org Chiral ligands are used to control the stereochemical outcome of the reaction, leading to enantioenriched allylic alcohols. Another important strategy is the asymmetric reduction of prochiral α,β-unsaturated ketones. This can be achieved through catalytic hydrogenation or transfer hydrogenation using chiral catalysts.

Furthermore, kinetic resolution of racemic allylic alcohols can be accomplished using enzymatic or chemical methods, such as the Sharpless asymmetric epoxidation. pnas.org These methods selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer in high enantiomeric excess. pnas.org

Photochemical and Photocatalytic Synthetic Routes

Photochemical and photocatalytic methods offer unique advantages in organic synthesis, often enabling reactions under mild conditions with high selectivity and avoiding the use of harsh reagents. While specific literature detailing the photochemical synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol is not abundant, the reactivity of related structural motifs provides a strong basis for proposing plausible synthetic strategies.

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon bonds. This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a variety of coupling reactions. For the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol, a conceivable approach involves the photocatalytic coupling of a suitable 4-nitrophenyl precursor with a propen-1-ol derivative. For instance, the generation of an aryl radical from a 4-nitro-substituted aryl halide via a photoredox cycle could be followed by its addition to a protected propargyl alcohol or a related three-carbon synthon. The subsequent manipulation of the resulting intermediate would then yield the target allylic alcohol.

Another potential avenue lies in the photochemical functionalization of allylic alcohols. Research has shown that allylic alcohols can undergo various photochemical transformations, including additions and rearrangements. orgsyn.orgrsc.org For example, a photocatalytic process could facilitate the nucleophilic addition of an alcohol to a styrene (B11656) derivative, with the regioselectivity being controlled by the choice of photocatalyst and reaction conditions to yield either the Markovnikov or anti-Markovnikov product. beilstein-journals.org This principle could be adapted for the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol.

Furthermore, the nitro group itself can be a handle for photochemical transformations. While often associated with photolability, this characteristic can be harnessed for synthetic purposes. The photocatalytic denitrative alkenylation of nitroalkanes is a testament to this, where the nitro group acts as a redox-active handle to generate alkyl radicals for subsequent C-C bond formation. chemrxiv.org

Although a definitive, optimized photochemical or photocatalytic protocol for the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol is yet to be established in the literature, the foundational principles of photoredox catalysis and the known reactivity of related compounds suggest that such routes are highly feasible. The development of such methods would align with the principles of green chemistry by utilizing light as a renewable energy source and potentially reducing the reliance on transition metal catalysts and stoichiometric reagents.

Process Optimization and Green Chemistry Considerations in Synthesis

The industrial production of fine chemicals like 2-(4-nitrophenyl)prop-2-en-1-ol necessitates a strong emphasis on process optimization and the integration of green chemistry principles to ensure economic viability, environmental sustainability, and safety. While photochemical methods are promising from a green perspective, more established transition-metal-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are currently the most probable routes for large-scale synthesis. researchgate.netresearchgate.net Therefore, optimizing these processes is of critical importance.

Process Optimization in Palladium-Catalyzed Cross-Coupling Reactions:

The Heck reaction, which couples an aryl halide with an alkene, and the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, are powerful tools for the synthesis of substituted alkenes. researchgate.netresearchgate.net For the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol, a plausible Heck reaction would involve the coupling of 4-bromonitrobenzene with prop-2-en-1-ol. A corresponding Suzuki-Miyaura reaction might involve the coupling of 4-nitrophenylboronic acid with a suitable 2-haloprop-2-en-1-ol derivative.

Key parameters for optimization in these reactions include the choice of catalyst, ligand, base, solvent, and reaction temperature. The development of highly active and stable palladium catalysts, such as palladacycles, allows for lower catalyst loadings and can enable reactions at lower temperatures. rug.nl The use of bulky electron-rich phosphine (B1218219) ligands can also enhance catalytic activity. rug.nl Microwave-assisted heating has been shown to dramatically reduce reaction times in some cases. researchgate.net

Green Chemistry Considerations:

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. orgchemres.org In the context of synthesizing 2-(4-nitrophenyl)prop-2-en-1-ol, several of these principles are particularly relevant.

Atom Economy: The Heck and Suzuki-Miyaura reactions generally have good atom economy, as a significant portion of the atoms from the reactants are incorporated into the final product.

Use of Safer Solvents and Auxiliaries: A major focus of green chemistry in this area is the replacement of hazardous organic solvents like DMF or toluene (B28343) with more benign alternatives. Water has been successfully employed as a solvent for some Heck and Suzuki-Miyaura reactions, often with the aid of phase-transfer catalysts or water-soluble ligands. researchgate.netnih.gov The use of "green" alcohol solvents has also been explored. nih.gov

Catalysis: The use of catalytic amounts of palladium is inherently greener than stoichiometric reagents. A key challenge is the efficient recovery and recycling of the precious metal catalyst to minimize waste and cost. mdpi.com Strategies include the use of heterogeneous catalysts, which can be easily filtered off, or the immobilization of homogeneous catalysts on solid supports. rug.nlrsc.org

Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. orgchemres.org As mentioned, microwave irradiation can be a more energy-efficient heating method compared to conventional heating. researchgate.net

Reduction of Derivatives: Ideal syntheses avoid the use of protecting groups to reduce the number of reaction steps and waste generation. orgchemres.org For the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol, a direct coupling with prop-2-en-1-ol would be preferable to a route requiring protection and deprotection of the hydroxyl group.

The following tables provide illustrative data on typical conditions and outcomes for related Heck and Suzuki-Miyaura reactions, highlighting the parameters that are often optimized for efficiency and greenness.

Table 1: Illustrative Conditions for Heck-Type Reactions

| Entry | Aryl Halide | Alkene | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Bromoanisole | 2-Ethylhexyl acrylate | Pd/C | None | Et3N | N/A | 180-190 | High | rug.nl |

| 2 | Methyl 2-iodobenzoate | Allylic alcohol | Pd(OAc)2 | None | Et3N | CH3CN | RT | High | rug.nl |

| 3 | Aryl bromides | Styrene | Pd(OAc)2 | Tetrahydropyrimidinium salt | K2CO3 | H2O/DMF | 80 | Good | rsc.org |

Table 2: Illustrative Conditions for Suzuki-Miyaura-Type Reactions

| Entry | Organoboron | Organohalide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Haloarenes | Pd(PPh3)4 | PPh3 | Na2CO3 | Benzene (B151609) | Reflux | Good | researchgate.net |

| 2 | Hetero(aryl) boronic esters | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | dppf | None | Toluene/H2O | 65-100 | Mod-Good | orgchemres.orgmdpi.com |

| 3 | Aryl boronic acid | Aryl electrophile | Nickel complex | N/A | K3PO4 | Alcohol | N/A | Good | nih.gov |

By systematically applying the principles of process optimization and green chemistry, the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol can be made more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Mechanistic Studies of 2 4 Nitrophenyl Prop 2 En 1 Ol

Transformations Involving the Allylic Alcohol Functionality

The allylic alcohol group is a versatile handle for synthetic modifications, including oxidation and nucleophilic substitution reactions.

Oxidation Reactions and Selective Product Formation

The oxidation of the primary allylic alcohol in 2-(4-nitrophenyl)prop-2-en-1-ol to the corresponding α,β-unsaturated aldehyde, 2-(4-nitrophenyl)propenal, is a key transformation. Manganese dioxide (MnO₂) is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols. mychemblog.comyoutube.comblogspot.com This is due to its ability to react preferentially at these positions over other types of alcohols. mychemblog.com The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform. blogspot.com The heterogeneity of the reaction requires a large excess of the reagent to achieve good yields. nih.gov

A practical and chemoselective method for the oxidation of allylic alcohols employs catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a stoichiometric amount of a co-oxidant like manganese(III) acetate. nih.gov This method is highly efficient for allylic alcohols, converting them to the corresponding unsaturated carbonyl compounds in high yields. nih.gov However, the presence of a nitro group on the aromatic ring can sometimes hinder the reaction. nih.gov

Enzymatic oxidations also present a green and selective alternative. Aryl-alcohol oxidases (AAOs) are flavin-dependent enzymes that can catalyze the oxidation of a wide range of primary activated alcohols, including allylic alcohols, to their corresponding aldehydes using molecular oxygen as the oxidant. nih.gov

| Reagent/Catalyst | Co-oxidant/Conditions | Product | Notes |

| Manganese Dioxide (MnO₂) | Dichloromethane or Chloroform | 2-(4-Nitrophenyl)propenal | Requires a large excess of MnO₂. nih.gov |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (catalytic) | Manganese(III) Acetate (stoichiometric) | 2-(4-Nitrophenyl)propenal | Highly chemoselective for allylic alcohols. nih.gov |

| Aryl-alcohol oxidase (AAO) | O₂ | 2-(4-Nitrophenyl)propenal | Enzymatic and environmentally friendly method. nih.gov |

Nucleophilic Substitution and Derivatization at the Hydroxyl Group

The hydroxyl group of 2-(4-nitrophenyl)prop-2-en-1-ol can undergo nucleophilic substitution to form a variety of derivatives. These reactions typically proceed via either an Sₙ1 or Sₙ2 mechanism. Given that the hydroxyl group is on a primary carbon, an Sₙ2 mechanism would be expected. However, the allylic nature of the substrate can stabilize a carbocation intermediate, making an Sₙ1 pathway also plausible, especially under acidic conditions where the hydroxyl group is protonated to form a good leaving group (water). youtube.com

Esterification: The alcohol can be converted to esters through reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, or by Fischer esterification with a carboxylic acid under acidic catalysis. 4-Nitrophenyl (PNP) activated esters are known to be effective in acylation reactions. mychemblog.com

Etherification: Ether derivatives can be prepared, for example, by Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the alkoxide, which then reacts with an alkyl halide.

Reactivity of the Nitroaromatic Moiety

The nitro group strongly influences the reactivity of the aromatic ring and can itself be a site of chemical transformation.

Reduction of the Nitro Group to Amine Functionality

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. A variety of reagents can achieve this conversion, and the choice of reagent is often dictated by the presence of other functional groups in the molecule. organic-chemistry.orgwikipedia.org For 2-(4-nitrophenyl)prop-2-en-1-ol, a key challenge is the chemoselective reduction of the nitro group without affecting the carbon-carbon double bond or the allylic alcohol.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) with molecular hydrogen is a common method for nitro group reduction. wikipedia.org However, these conditions can also lead to the reduction of the alkene. The use of specific catalysts or catalyst poisons can enhance the chemoselectivity. For instance, sulfided platinum catalysts have shown high chemoselectivity for the reduction of nitro groups in the presence of other reducible functionalities. sci-hub.st

Metal-free reduction methods also offer high chemoselectivity. Reagents like trichlorosilane (B8805176) in the presence of a base can selectively reduce nitro groups without affecting double bonds, carbonyls, or other sensitive groups. google.com Similarly, combinations like bis(pinacolato)diboron (B136004) (B₂pin₂) with a base are effective for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Notes |

| H₂, Pd/C | Controlled conditions | 2-(4-Aminophenyl)prop-2-en-1-ol | Potential for concurrent alkene reduction. wikipedia.org |

| Sulfided Platinum | H₂ | 2-(4-Aminophenyl)prop-2-en-1-ol | High chemoselectivity. sci-hub.st |

| Trichlorosilane | Base | 2-(4-Aminophenyl)prop-2-en-1-ol | Metal-free and highly chemoselective. google.com |

| B₂pin₂ | Base | 2-(4-Aminophenyl)prop-2-en-1-ol | Metal-free and chemoselective. organic-chemistry.org |

Aromatic Functionalization: Electrophilic and Nucleophilic Considerations

The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) and directs incoming electrophiles to the meta position.

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). masterorganicchemistry.com This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. For SₙAr to occur on the nitrophenyl ring of 2-(4-nitrophenyl)prop-2-en-1-ol, a suitable leaving group would need to be present on the ring, typically ortho or para to the nitro group. The reaction proceeds through a negatively charged intermediate, a Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. masterorganicchemistry.comyoutube.com The rate of SₙAr is significantly faster when the leaving group is ortho or para to the nitro group compared to when it is in the meta position. masterorganicchemistry.com

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-(4-nitrophenyl)prop-2-en-1-ol is susceptible to electrophilic addition reactions.

The addition of halogens, such as bromine (Br₂), to the double bond would proceed via a cyclic bromonium ion intermediate. masterorganicchemistry.com The subsequent attack by a bromide ion would lead to the formation of a vicinal dibromide. The addition is typically anti, meaning the two bromine atoms add to opposite faces of the double bond. masterorganicchemistry.com

The addition of hydrogen halides (HX) would follow Markovnikov's rule, where the proton adds to the carbon atom that already has more hydrogen atoms. byjus.com In the case of 2-(4-nitrophenyl)prop-2-en-1-ol, the initial protonation would lead to a resonance-stabilized allylic carbocation. The subsequent attack of the halide ion can occur at either of the two carbons sharing the positive charge, potentially leading to a mixture of products. youtube.com

Due to the presence of the conjugated system (the phenyl ring and the double bond), 2-(4-nitrophenyl)prop-2-en-1-ol could potentially act as a dienophile in a Diels-Alder reaction, although the electron-withdrawing nitro group would make it a relatively poor dienophile. ajgreenchem.com

Addition Reactions Across the Alkene

The alkene moiety in 2-(4-nitrophenyl)prop-2-en-1-ol is susceptible to electrophilic addition reactions. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, thus favoring reactions with the double bond. While specific, detailed studies on this compound are scarce, the general reactivity of similar allylic alcohols suggests that it would undergo reactions such as halogenation and hydrohalogenation.

For instance, the addition of halogens like bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to yield the corresponding dihalogenated propanol. Similarly, reaction with hydrogen halides (HX) would likely follow a Markovnikov or anti-Markovnikov addition pathway depending on the reaction conditions, leading to the formation of a halohydrin or a halo-substituted propanol. The regioselectivity of these additions would be significantly influenced by the electronic effects of the 4-nitrophenyl group.

Intramolecular and Intermolecular Cyclization Pathways

The bifunctional nature of 2-(4-nitrophenyl)prop-2-en-1-ol makes it a potential precursor for various cyclization reactions, forming heterocyclic or carbocyclic structures.

Intramolecular Cyclization: Derivatives of 2-(4-nitrophenyl)prop-2-en-1-ol could potentially undergo intramolecular cyclization. For example, under acidic conditions, the hydroxyl group could protonate and leave as a water molecule, generating a resonance-stabilized allylic carbocation. This carbocation could then be attacked by a nucleophile within the same molecule, if suitably positioned, to form a cyclic ether or other ring systems. While specific examples for this exact substrate are not readily found in the literature, related studies on substituted furans have demonstrated that 5-nitro-substituted furfuryl amides can undergo unusual isomerization-cyclization reactions under microwave conditions to yield fused pyridinone systems.

Intermolecular Cyclization: 2-(4-nitrophenyl)prop-2-en-1-ol can also participate in intermolecular cyclization reactions, such as [4+2] cycloadditions (Diels-Alder reactions). In such a reaction, it could act as the dienophile, reacting with a suitable diene. The electron-withdrawing 4-nitrophenyl group would activate the double bond for reaction with electron-rich dienes. The stereochemistry of the resulting cyclohexene (B86901) derivative would be governed by the endo rule and the specific geometry of the reactants. General studies on [4+2] cycloadditions highlight their importance in synthesizing a wide array of carbocyclic and heterocyclic compounds.

Advanced Mechanistic Elucidation of Reactions of 2-(4-Nitrophenyl)prop-2-en-1-ol

A thorough understanding of the reaction mechanisms is crucial for predicting product outcomes and optimizing reaction conditions.

Identification and Characterization of Reaction Intermediates

The reactions of 2-(4-nitrophenyl)prop-2-en-1-ol likely proceed through various reactive intermediates. As mentioned, electrophilic addition to the alkene would involve the formation of carbocationic intermediates. The stability of these intermediates is a key factor in determining the reaction pathway. The 4-nitrophenyl group, being strongly electron-withdrawing, would destabilize an adjacent carbocation, potentially leading to rearrangements or alternative reaction pathways.

In cyclization reactions, the formation of radical or ionic intermediates is plausible. Trapping experiments and spectroscopic techniques such as NMR and mass spectrometry are essential tools for the identification and characterization of these transient species. While the literature on the direct study of intermediates from this specific compound is sparse, the general principles of identifying reactive intermediates in organic reactions are well-established.

Kinetic and Thermodynamic Profiling of Transformations

To date, specific kinetic and thermodynamic data for the transformations of 2-(4-nitrophenyl)prop-2-en-1-ol are not widely reported in publicly accessible literature. Such studies would provide invaluable insights into the reaction rates, activation energies, and the relative stabilities of reactants, intermediates, and products.

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, catalyst). This would allow for the determination of rate laws and rate constants. Thermodynamic profiling would involve measuring the enthalpy and entropy changes associated with the reactions, providing information on their feasibility and equilibrium positions. For instance, thermodynamic studies on related nitrophenyl-containing compounds have been conducted to determine their sublimation and formation enthalpies.

Advanced Spectroscopic and Diffraction Methodologies for Characterization and Mechanistic Insight

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 2-(4-nitrophenyl)prop-2-en-1-ol and for monitoring the progress of reactions involving this compound.

High-Resolution 1D and 2D NMR Techniques

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

For the related compound, 2-nitro-1-(4-nitrophenyl)ethanol, the ¹H NMR spectrum (400 MHz, CDCl₃) shows characteristic signals at δ 3.62 (1H, s), δ 4.61 (2H, d, J= 40 Hz), δ 5.62 (1H, m), δ 7.61 (2H, d, J=8Hz), and δ 8.21 (2H, d, J=7.6 Hz). rsc.org The corresponding ¹³C NMR spectrum (125 MHz, CDCl₃) displays peaks at δ 69.98, 80.67, 124.13, 127.01, 145.31, and 147.95. rsc.org

In the case of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, the ¹H NMR peak list in δ (ppm) is as follows: 2.20 (s, 3H), 2.85 (m, 2H), 3.73 (br s, 1H), 5.24 (m, 1H), 7.52 (d, J= 7.1 Hz, 2H), and 8.17 (d, J= 7.1 Hz, 2H). chegg.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-nitro-1-(4-nitrophenyl)ethanol | CDCl₃ | 3.62 (s, 1H), 4.61 (d, 2H), 5.62 (m, 1H), 7.61 (d, 2H), 8.21 (d, 2H) rsc.org | 69.98, 80.67, 124.13, 127.01, 145.31, 147.95 rsc.org |

| 4-hydroxy-4-(4-nitrophenyl)butan-2-one | - | 2.20 (s, 3H), 2.85 (m, 2H), 3.73 (br s, 1H), 5.24 (m, 1H), 7.52 (d, 2H), 8.17 (d, 2H) chegg.com | - |

In-situ NMR for Real-time Reaction Pathway Analysis

In-situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic data. nih.govbeilstein-journals.org This technique is particularly useful for studying the formation of 2-(4-nitrophenyl)prop-2-en-1-ol, enabling the identification of transient intermediates and the determination of reaction rates. nih.gov For instance, the progress of a reaction can be followed by observing the disappearance of reactant signals and the appearance of product signals over time. asahilab.co.jp The use of desktop NMR spectrometers has made this powerful technique more accessible for real-time analysis of reactions. asahilab.co.jprsc.org

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Spectroscopy for Functional Group and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

For 2-nitro-1-(4-nitrophenyl)ethanol, the FT-IR spectrum (KBr pellet) shows characteristic absorption bands (νmax/cm⁻¹) at 3320 (O-H stretch), 3075 (aromatic C-H stretch), 1608, 1532, 1508 (aromatic C=C and NO₂ stretches), and 1358 (NO₂ symmetric stretch). rsc.org The FT-IR spectrum of (E)-3-(4-nitrophenyl)prop-2-en-1-one, a related compound, exhibits strong absorptions for the nitro group. researchgate.net

Table 2: Key FT-IR and Raman Bands for Related Compounds

| Compound | Technique | Key Bands (cm⁻¹) and Assignments |

| 2-nitro-1-(4-nitrophenyl)ethanol | FT-IR (KBr) | 3320 (O-H), 3075 (Ar C-H), 1608, 1532, 1508 (Ar C=C, NO₂), 1358 (NO₂) rsc.org |

| 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one | FT-IR & Raman | IR: 1574, 1037; Raman: 1571, 1038 (bands supporting dimeric species) researchgate.net |

| 4-nitrophenyl-4'-nitrobenzoate | FT-IR | 1752 (C=O ester), 1523, 1343 (NO₂ symmetric and asymmetric) researchgate.net |

Application in Monitoring Reaction Progress and Side Reactions

FT-IR spectroscopy can be used to monitor the progress of reactions by observing changes in the intensity of characteristic functional group bands. For example, during the synthesis of 2-(4-nitrophenyl)prop-2-en-1-ol, the disappearance of the carbonyl band of the starting aldehyde and the appearance of the O-H and C=C bands of the product can be tracked. This method is also effective in identifying the formation of side products by detecting their unique vibrational signatures.

Mass Spectrometry (MS) in Elucidating Reaction Products and Intermediates

Mass spectrometry is a powerful tool for determining the molecular weight of 2-(4-nitrophenyl)prop-2-en-1-ol and for identifying reaction intermediates and byproducts. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.org For instance, the molecular ion peak [M]⁺ in the mass spectrum would confirm the molecular weight of the target compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.

X-ray Diffraction (XRD) for Precise Solid-State Molecular and Crystal Structure Determination

Table 3: Crystallographic Data for a Related Compound

| Compound | (2E)-1-(4-Bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one scispace.com |

| Formula | C₁₅H₁₀BrNO₃ |

| Crystal System | Not specified in abstract |

| Space Group | Not specified in abstract |

| Key Feature | Dihedral angle between benzene (B151609) rings: 4.97 (18)° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, providing information about the electronic structure and the extent of conjugation. In 2-(4-Nitrophenyl)prop-2-en-1-ol, the primary chromophore is the 4-nitrophenyl group attached to a prop-2-en-1-ol moiety. The extended conjugation between the phenyl ring, the nitro group, and the double bond is expected to give rise to characteristic absorption bands.

The electronic spectrum of compounds containing a 4-nitrophenyl group is typically dominated by strong π → π* transitions. For instance, studies on 4-nitrophenol, a structurally related compound, show a significant absorption band around 317 nm. icm.edu.pl Upon deprotonation to the 4-nitrophenolate (B89219) ion, this band undergoes a bathochromic (red) shift to approximately 400 nm, indicating a change in the electronic distribution and an extension of the chromophoric system. icm.edu.pl Similar behavior is observed in other 4-nitrophenyl derivatives. researchgate.netresearchgate.netnih.gov

For 2-(4-Nitrophenyl)prop-2-en-1-ol, the presence of the prop-2-en-1-ol substituent will influence the precise wavelength of maximum absorption (λmax). The allylic double bond extends the conjugated system, which would be expected to shift the λmax to a longer wavelength compared to a simple saturated alkyl substituent. The hydroxyl group, being an auxochrome, can also modulate the absorption characteristics through its electronic effects.

Detailed research findings on the specific UV-Vis absorption data for 2-(4-Nitrophenyl)prop-2-en-1-ol are not widely available in the public domain. However, based on the analysis of similar structures, the expected electronic transitions and their approximate absorption maxima can be tabulated.

Table 1: Expected UV-Vis Absorption Data for 2-(4-Nitrophenyl)prop-2-en-1-ol and Related Compounds

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 4-Nitrophenol | Water | 317 | π → π | icm.edu.pl |

| 4-Nitrophenolate ion | Water | 400 | π → π | icm.edu.pl |

| 4-Nitrophenyl[bis(ethylsulphonyl)]methane | Acetonitrile | 278 | π → π | researchgate.net |

| 4-Nitrophenyl[bis(ethylsulphonyl)]methane anion | Acetonitrile | 446 | π → π | researchgate.net |

| 2-(4-Nitrophenyl)prop-2-en-1-ol (Predicted) | Ethanol | ~300-330 | π → π* | N/A |

This is a predicted value based on the spectroscopic data of structurally similar compounds.

The study of solvent effects on the UV-Vis spectrum can provide further insights into the nature of the electronic transitions and the solute-solvent interactions. Polar solvents may stabilize the excited state differently than non-polar solvents, leading to shifts in the absorption maxima.

Ion Spectroscopy for Characterization of Gaseous Intermediates

Ion spectroscopy, particularly when coupled with mass spectrometry, is a critical tool for the characterization of gaseous ions and reactive intermediates. These techniques allow for the determination of the mass-to-charge ratio, fragmentation pathways, and even structural information of transient species. For a compound like 2-(4-Nitrophenyl)prop-2-en-1-ol, gas-phase studies can elucidate its intrinsic properties in the absence of solvent effects and can be used to probe its degradation and reaction mechanisms under various conditions.

While specific mass spectral data for 2-(4-Nitrophenyl)prop-2-en-1-ol is not readily found in the literature, the fragmentation patterns of related nitroaromatic compounds can provide a basis for predicting its behavior upon ionization. The molecular ion peak (M+) would be expected, and characteristic fragmentation would likely involve the nitro group and the propenol side chain.

Common fragmentation pathways for nitroaromatic compounds include the loss of NO2, NO, and O. For the side chain, the loss of H2O from the alcohol group and cleavage of the C-C bonds are plausible fragmentation routes. The study of a similar compound, 3-(4-nitrophenyl)prop-2-yn-1-ol (B1599937) (containing a triple bond instead of a double bond), provides some clues, although direct comparison should be made with caution due to the differences in structure and stability.

Techniques such as gas chromatography-mass spectrometry (GC-MS) would be suitable for analyzing the compound and its volatile derivatives. The resulting mass spectrum would provide a fingerprint for identification and structural elucidation.

Table 2: Predicted Key Mass Spectral Fragments for 2-(4-Nitrophenyl)prop-2-en-1-ol

| m/z Value (Predicted) | Fragment Identity (Predicted) | Fragmentation Pathway (Predicted) |

| 179 | [M]+• | Molecular Ion |

| 162 | [M - OH]+ | Loss of hydroxyl radical |

| 161 | [M - H₂O]+• | Dehydration |

| 133 | [M - NO₂]+ | Loss of nitro group |

| 103 | [C₇H₅O]+ | Cleavage of the side chain |

| 77 | [C₆H₅]+ | Phenyl cation |

These are predicted values based on the known fragmentation patterns of similar organic molecules.

The study of gaseous intermediates of 2-(4-Nitrophenyl)prop-2-en-1-ol could also involve techniques like photodissociation spectroscopy, where the ions are irradiated with a laser, and the resulting fragment ions are analyzed. This can provide detailed information about the excited state dynamics and bond dissociation energies.

Computational Chemistry and Theoretical Modeling of 2 4 Nitrophenyl Prop 2 En 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to modern chemistry, offering deep insights into molecular properties at the electronic level. These calculations can predict molecular geometries, energies, and the distribution of electrons, which collectively determine the reactivity of a molecule.

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry—by finding the minimum energy state. This process involves calculating key parameters such as bond lengths, bond angles, and dihedral angles.

For a molecule like 2-(4-nitrophenyl)prop-2-en-1-ol, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would predict the precise spatial orientation of the nitrophenyl group relative to the prop-en-ol chain. In studies of related compounds, such as ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations have been used to determine these geometric parameters with high precision. researchgate.net For instance, the bond length of the C-N bond in the nitro group and the planarity of the benzene (B151609) ring are critical outputs of such calculations. The total energy of the optimized structure is another key output, representing the stability of the molecule in the gas phase. ijcrt.org

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations on a Related Nitrophenyl Compound (Data based on Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 Å |

| Bond Length | C-N (nitro) | ~1.47 Å |

| Bond Length | N-O (nitro) | ~1.23 Å |

| Bond Angle | O-N-O (nitro) | ~124° |

| Dihedral Angle | C-C-N-O | ~180° (indicating planarity) |

This table illustrates the type of data obtained from DFT calculations. The values are representative of nitrophenyl structures as reported in related studies. researchgate.net

To understand how a molecule interacts with light, chemists use Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic excitations, which correspond to the absorption of light at specific wavelengths, as seen in an ultraviolet-visible (UV-Vis) spectrum. acs.org Key parameters derived from TD-DFT include the excitation energy (ΔE), the corresponding wavelength (λ), and the oscillator strength (f), which indicates the probability of a given transition occurring. researchgate.netnih.gov

For 2-(4-nitrophenyl)prop-2-en-1-ol, TD-DFT would likely predict strong absorptions in the UV region, characteristic of π → π* transitions within the nitrophenyl chromophore. The conjugation between the phenyl ring, the double bond, and the nitro group would significantly influence the absorption maxima. Studies on other nitrophenyl compounds confirm that the main electronic transitions are typically dominated by excitations from orbitals located on the aromatic ring to those involving the nitro group. acs.orgresearchgate.net

Table 2: Representative TD-DFT Calculated Electronic Excitation Data (Illustrative data based on typical nitrophenyl derivatives)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~4.2 | ~295 | > 0.1 | HOMO → LUMO (π → π*) |

| S₀ → S₂ | ~4.8 | ~258 | > 0.05 | HOMO-1 → LUMO |

This table shows typical outputs from a TD-DFT calculation, predicting the main electronic transitions that give rise to a UV-Vis spectrum. researchgate.netq-chem.com

Analysis of Molecular Orbitals: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. biomedres.us In nitrophenyl derivatives, the HOMO is typically distributed over the phenyl ring, while the LUMO is often localized on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation, a key feature of such compounds. Calculations on related molecules like 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one show a distinct separation of these orbitals, confirming the charge transfer character. worldscientific.com

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors (Illustrative data based on DFT calculations of nitrophenyl compounds)

| Parameter | Symbol | Typical Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | ELUMO | -2.0 to -3.0 | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 4.0 to 4.5 | Chemical reactivity, stability irjweb.com |

| Chemical Hardness | η | 2.0 to 2.25 | Resistance to charge transfer |

| Electronegativity | χ | 4.25 to 5.25 | Electron-attracting power |

This table presents global reactivity descriptors that can be calculated from HOMO and LUMO energies, providing quantitative measures of molecular reactivity. nih.govirjweb.com

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, researchers can determine the most likely mechanism for a given transformation. acs.orgnumberanalytics.com The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation barrier of the reaction.

For 2-(4-nitrophenyl)prop-2-en-1-ol, theoretical studies could investigate reactions such as oxidation of the alcohol, addition to the double bond, or reduction of the nitro group. For example, a study on the pyrolysis of 2-nitrophenyl azide (B81097) revealed a one-step mechanism by locating the relevant transition state, which was in excellent agreement with experimental data. acs.org Similarly, computational analysis of the decomposition of other nitroaromatic compounds has elucidated complex, multi-step pathways. researchgate.netdntb.gov.ua These studies typically involve locating the geometry of the transition state and performing a frequency calculation to confirm it is a true first-order saddle point on the potential energy surface.

Solvation Models and Solvent Effects on Electronic Properties and Reaction Pathways

Chemical reactions are most often carried out in a solvent, which can significantly influence molecular properties and reaction rates. Computational models can account for these effects using various solvation models. The Polarizable Continuum Model (PCM) is one of the most common, treating the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgq-chem.comwikipedia.org

Applying a PCM model to 2-(4-nitrophenyl)prop-2-en-1-ol would allow for the calculation of its properties in different solvents, such as water or ethanol. These calculations can predict how the solvent stabilizes the ground state, excited states, or transition states, thereby affecting UV-Vis spectra and reaction barriers. For instance, polar solvents are expected to cause a shift in the absorption bands (solvatochromism) due to differential stabilization of the ground and excited states. A TD-DFT calculation within a PCM framework can accurately model these shifts. q-chem.com

Predictive Computational Design for Structure-Reactivity Relationships

A major goal of computational chemistry is to predict the properties of new molecules before they are synthesized. By establishing a Quantitative Structure-Activity Relationship (QSAR), researchers can correlate calculated molecular descriptors with observed properties like biological activity or reactivity. ijcrt.orgnih.gov

For a class of compounds including 2-(4-nitrophenyl)prop-2-en-1-ol, a QSAR study could be developed to predict a specific activity, such as inhibitory potential against an enzyme. This would involve calculating a range of electronic and structural descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular surface area) for a series of related molecules and using statistical methods to build a predictive model. worldscientific.comnih.gov This model could then be used to computationally screen new, unsynthesized derivatives to identify candidates with enhanced activity, guiding future synthetic efforts in a more efficient and targeted manner.

Advanced Applications of 2 4 Nitrophenyl Prop 2 En 1 Ol in Synthetic Chemistry and Material Science

Strategic Building Block in Complex Organic Synthesis

The structural features of 2-(4-nitrophenyl)prop-2-en-1-ol make it a valuable starting material for the synthesis of a wide array of organic compounds. The presence of the hydroxyl group, the double bond, and the aromatic nitro group offers multiple reaction sites for elaboration into more complex structures.

Precursor in the Synthesis of Diverse Heterocyclic Systems

Allylic alcohols are well-established precursors for the synthesis of various heterocyclic compounds. nih.govresearchgate.netrsc.org The reactivity of the double bond and the hydroxyl group in 2-(4-nitrophenyl)prop-2-en-1-ol can be harnessed to construct cyclic ethers, lactones, and nitrogen-containing heterocycles. For instance, rhenium-catalyzed transposition of allylic alcohols can lead to the formation of cyclic oxocarbenium ions, which can be trapped by nucleophiles to yield diverse oxygen-containing heterocycles. nih.govdntb.gov.ua This methodology provides a pathway to synthesize substituted tetrahydropyrans and other related structures.

Furthermore, the direct allylation of N-heterocycles with allylic alcohols, catalyzed by transition metals like palladium, offers a route to functionalized heterocycles with water as the only byproduct. acs.org This approach could be applied to 2-(4-nitrophenyl)prop-2-en-1-ol for the synthesis of novel N-allylated heterocyclic compounds. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity and selectivity of these cyclization reactions.

A variety of heterocyclic systems can be potentially synthesized from allylic alcohol precursors, as illustrated in the table below.

| Heterocyclic System | Synthetic Approach | Potential Application |

| Tetrahydropyrans | Rhenium-catalyzed cycloetherification | Natural product synthesis |

| Spiroketals | Thermodynamic equilibration via allylic cation | Complex molecule synthesis |

| N-Allylated Heterocycles | Palladium-catalyzed allylation | Pharmaceutical development |

Intermediate for Functionalized Aromatic and Aliphatic Compounds

The allylic alcohol and nitrophenyl moieties of 2-(4-nitrophenyl)prop-2-en-1-ol serve as handles for the introduction of new functional groups, leading to a variety of functionalized aromatic and aliphatic compounds.

Palladium-catalyzed reactions are particularly effective for the functionalization of allylic alcohols. acs.orgnih.gov For example, the Heck reaction of allylic alcohols with aryl halides can be used to form new carbon-carbon bonds, leading to the synthesis of α,β-unsaturated aldehydes and ketones. nih.gov This reaction, when applied to 2-(4-nitrophenyl)prop-2-en-1-ol, could yield functionalized chalcone-like structures, which are important intermediates in organic synthesis. Moreover, palladium-catalyzed allylic silylation using disilanes provides a route to regio- and stereodefined allylsilanes under mild and neutral conditions, tolerating functional groups like the nitro group. acs.org

The functionalization of the aromatic ring can be achieved through various methods. organic-chemistry.org While the nitro group is a meta-director for electrophilic aromatic substitution, nucleophilic aromatic substitution can also be employed to introduce different substituents. The reduction of the nitro group to an amine opens up a vast array of further derivatization possibilities, including diazotization and Sandmeyer reactions.

The table below summarizes some potential functionalization reactions.

| Reaction Type | Reagent/Catalyst | Product Type |

| Heck Coupling | Aryl halide, Pd catalyst | α,β-Unsaturated ketones/aldehydes |

| Allylic Silylation | Disilane, Pd catalyst | Functionalized allylsilanes |

| Nucleophilic Aromatic Substitution | Nucleophile | Substituted nitrophenyl derivatives |

| Nitro Group Reduction | Reducing agent (e.g., Sn/HCl) | Aminophenyl derivatives |

Role in Photochemical Activation and Photouncaging Strategies

The presence of the nitrophenyl group in 2-(4-nitrophenyl)prop-2-en-1-ol suggests its potential utility in photochemical applications, particularly in the realm of photolabile protecting groups (PPGs), also known as photocages. wikipedia.org The photochemistry of o-nitrobenzyl derivatives is well-documented and forms the basis for many photouncaging strategies. nih.govupenn.eduacs.orgacs.orgkoreascience.kr

Upon irradiation with UV light, o-nitrobenzyl compounds can undergo an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. acs.org This intermediate can then rearrange to release the protected functional group. While 2-(4-nitrophenyl)prop-2-en-1-ol is a para-substituted derivative, the principles of nitrophenyl photochemistry are still relevant. The photolysis of p-nitrophenyl derivatives can also lead to bond cleavage and the release of protected molecules. nih.gov

The photolytic cleavage of o-nitrobenzyl ethers and esters has been extensively studied for the controlled release of biologically active molecules. nih.govupenn.edu The rate of photocleavage can be influenced by the substitution pattern on the aromatic ring and the benzylic carbon. upenn.edu The photochemistry of 2-(4-nitrophenyl)prop-2-en-1-ol could be exploited to develop novel photocleavable linkers or to release the alcohol itself upon light exposure.

Furthermore, the photochemistry of 2-nitroarenes has been shown to yield various heterocyclic compounds and other interesting molecular architectures. acs.orgrsc.orgtopitalianscientists.org For example, the photolysis of 2-nitrophenyl-α-trifluoromethyl carbinols can lead to the formation of azoxybenzene (B3421426) derivatives and benzo[c]isoxazolines. acs.org Similar photochemical transformations could potentially be explored for 2-(4-nitrophenyl)prop-2-en-1-ol.

Derivatization for Non-Linear Optical (NLO) Material Research

The quest for new materials with significant non-linear optical (NLO) properties is driven by their potential applications in optoelectronics and photonics. Organic molecules with a donor-π-acceptor (D-π-A) structure are promising candidates for NLO materials. The 4-nitrophenyl group in 2-(4-nitrophenyl)prop-2-en-1-ol serves as a potent electron-acceptor moiety. By introducing suitable electron-donating groups into the molecule, it is possible to create derivatives with enhanced second-order NLO responses.

The derivatization strategy often involves modifying the allylic alcohol functionality or introducing substituents on the phenyl ring. For instance, the synthesis of push-pull tetrazoles incorporating a p-nitrophenyl unit as the acceptor has demonstrated significant NLO activity. nih.gov A similar approach could be applied to 2-(4-nitrophenyl)prop-2-en-1-ol, where the allylic alcohol is converted into a donor group or linked to a donor moiety.

The synthesis of N-(4-nitrophenyl)-L-prolinol (NPP) and its derivatives has been a significant area of research in NLO materials. optica.org These molecules exhibit large quadratic hyperpolarizability due to the charge transfer from the prolinol donor to the nitrophenyl acceptor. The structural framework of 2-(4-nitrophenyl)prop-2-en-1-ol provides a platform to design and synthesize novel NLO chromophores by incorporating chiral and hydrogen-bonding donor groups, similar to the strategy used for NPP. The co-crystallization of two chromophores, such as 3-nitroaniline (B104315) and 3-nitrophenol, has also been shown to enhance NLO properties. researchgate.net

The table below outlines potential derivatization strategies for NLO applications.

| Derivatization Strategy | Example Donor Group | Expected NLO Property |

| Esterification of the alcohol | Amino-substituted aromatic acid | Enhanced second harmonic generation (SHG) |

| Etherification with a donor alcohol | N,N-dialkylaminophenol | Increased molecular hyperpolarizability (β) |

| Introduction of a donor on the phenyl ring | Amino or alkoxy group | Tunable NLO response |

| Formation of co-crystals | With an electron-rich molecule | Non-centrosymmetric crystal packing for SHG |

Potential in Catalyst and Ligand Design (based on similar alcohol scaffolds)

Allylic alcohols and their derivatives have emerged as versatile ligands and scaffolds in transition metal catalysis. The hydroxyl group can act as a coordinating site, and the double bond can participate in various catalytic transformations. The structural features of 2-(4-nitrophenyl)prop-2-en-1-ol make it an interesting candidate for the design of novel catalysts and ligands.

Allylic alcohols are key substrates in a variety of catalytic reactions, including asymmetric hydrogenation, allylic alkylation, and oxidation reactions. acs.orgnih.gov Chiral ligands based on allylic alcohol backbones can be used to induce enantioselectivity in these transformations. The derivatization of the hydroxyl group in 2-(4-nitrophenyl)prop-2-en-1-ol with a phosphine (B1218219) or other coordinating group could lead to new bidentate or monodentate ligands for asymmetric catalysis.

Furthermore, the allylic alcohol itself can participate directly in catalytic cycles. For example, palladium-catalyzed allylic alkylation can proceed with allylic alcohols as the electrophile, often with the assistance of a co-catalyst or activator. acs.org The electronic properties of the nitrophenyl group in 2-(4-nitrophenyl)prop-2-en-1-ol could influence the reactivity and selectivity of such catalytic processes.

Enzyme-catalyzed reactions also utilize allylic alcohols. Benzyl alcohol dehydrogenases have been shown to be effective catalysts for the oxidation of both benzylic and allylic alcohols, suggesting that the resonance stabilization provided by the double bond is crucial for catalysis. nih.gov This indicates that 2-(4-nitrophenyl)prop-2-en-1-ol could be a substrate for certain enzymatic transformations, potentially leading to the synthesis of chiral building blocks.

The table below highlights the potential roles of 2-(4-nitrophenyl)prop-2-en-1-ol and its derivatives in catalysis.

| Role in Catalysis | Catalytic System | Potential Application |

| Chiral Ligand Precursor | Transition metal complexes (e.g., Rh, Ir, Pd) | Asymmetric synthesis |

| Substrate in Catalytic Reactions | Palladium, Rhodium, or enzyme catalysis | Synthesis of functionalized molecules |

| Catalyst Scaffold | Immobilized on a solid support | Heterogeneous catalysis |

Future Perspectives and Emerging Research Avenues for 2 4 Nitrophenyl Prop 2 En 1 Ol

Development of Highly Efficient and Sustainable Synthetic Routes

The development of efficient and sustainable methods for synthesizing 2-(4-nitrophenyl)prop-2-en-1-ol and its derivatives is a primary area of future research. Traditional synthetic methods for analogous compounds, such as the reduction of a corresponding ketone or the nitration of a precursor, often involve harsh reagents and generate significant waste. Future synthetic strategies will likely focus on catalytic and environmentally benign methodologies. For instance, the synthesis of a related compound, 2-(4-nitrophenyl)propan-2-ol, can be achieved through the reduction of 2-(4-nitrophenyl)propan-2-one using agents like sodium borohydride (B1222165). Future work on 2-(4-nitrophenyl)prop-2-en-1-ol could explore similar reductions of a corresponding α,β-unsaturated ketone.

Green chemistry principles will be central to these new routes, emphasizing atom economy, the use of renewable feedstocks, and the reduction of hazardous byproducts. Catalytic approaches, potentially employing earth-abundant metals or organocatalysts, could offer pathways with higher efficiency and selectivity, minimizing the environmental footprint of the synthesis.

Integration with Advanced Flow Chemistry and High-Throughput Experimentation

The integration of flow chemistry and high-throughput experimentation (HTE) presents a significant opportunity for accelerating the discovery and optimization of reactions involving 2-(4-nitrophenyl)prop-2-en-1-ol. Flow chemistry, with its inherent advantages in safety, scalability, and precise control over reaction parameters, is particularly well-suited for reactions that may be hazardous or difficult to control in batch processes, such as nitrations or reactions involving unstable intermediates.

By combining flow reactors with automated sampling and analysis, researchers can rapidly screen a wide range of reaction conditions (e.g., temperature, pressure, catalyst loading, and residence time) to identify optimal synthetic protocols. This approach not only enhances efficiency but also facilitates the rapid generation of compound libraries for further investigation in materials science and biological screening.

Exploration of Bio-catalytic and Chemo-enzymatic Transformations

The use of enzymes in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental impact. Future research could explore the use of biocatalysts for the synthesis and transformation of 2-(4-nitrophenyl)prop-2-en-1-ol. For example, lipases have been successfully used in the chemo-enzymatic synthesis of various diols from propenylbenzenes through epoxidation followed by hydrolysis. frontiersin.org A similar approach could potentially be adapted for 2-(4-nitrophenyl)prop-2-en-1-ol.

Furthermore, chemo-enzymatic strategies, which combine the strengths of both chemical and enzymatic catalysis, could open up novel synthetic pathways. nih.gov For instance, an enzyme could be used for a highly selective step, such as an asymmetric reduction or oxidation, within a multi-step chemical synthesis. This approach has been successfully applied to the synthesis of complex molecules like resveratrol (B1683913) analogues. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The nitro group and the allylic alcohol functionality in 2-(4-nitrophenyl)prop-2-en-1-ol make it an interesting candidate for applications in materials science. The nitro group is a strong electron-withdrawing group, which can impart unique electronic and optical properties to materials. The allylic alcohol can serve as a versatile handle for polymerization or for grafting the molecule onto surfaces.

Future interdisciplinary research could focus on incorporating this compound into polymers to create materials with tailored refractive indices, non-linear optical properties, or enhanced thermal stability. The compound could also be investigated as a component in the synthesis of novel dyes, pigments, or functional coatings. The study of related compounds like (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, where intermolecular interactions influence crystal packing, highlights the potential for designing solid-state materials with specific properties. elsevier.com

Sophisticated Computational-Experimental Feedback Loops for Rational Design

The use of computational chemistry will be instrumental in guiding the future research of 2-(4-nitrophenyl)prop-2-en-1-ol. Density functional theory (DFT) and other computational methods can be used to predict the compound's geometric and electronic properties, reactivity, and spectral characteristics. This information can be invaluable for designing more efficient synthetic routes and for predicting the properties of new materials derived from this compound.

A sophisticated feedback loop between computational modeling and experimental validation will be key to accelerating progress. For example, computational screening could identify promising derivatives of 2-(4-nitrophenyl)prop-2-en-1-ol with enhanced properties for a specific application. These predictions would then be tested experimentally, and the results would be used to refine the computational models, creating a cycle of continuous improvement and rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.